molecular formula C6H5FN2O2 B13351224 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid

2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid

Cat. No.: B13351224
M. Wt: 156.11 g/mol
InChI Key: HVHBPCATYMSEEE-KTAJNNJTSA-N
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Description

2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid is a compound that features a fluorine atom, an imidazole ring, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Various reduced derivatives of the imidazole ring.

    Substitution: Substituted imidazole derivatives with different functional groups.

Scientific Research Applications

2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability, making it a potent inhibitor or ligand.

Comparison with Similar Compounds

    Imidazole: A basic core structure found in many biologically active molecules.

    Fluoroacrylic acid: Similar in structure but lacks the imidazole ring.

    Histidine: An amino acid with an imidazole side chain, similar in structure but different in function.

Uniqueness: 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid is unique due to the combination of the fluorine atom, imidazole ring, and acrylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H5FN2O2

Molecular Weight

156.11 g/mol

IUPAC Name

(Z)-2-fluoro-3-(1H-imidazol-5-yl)prop-2-enoic acid

InChI

InChI=1S/C6H5FN2O2/c7-5(6(10)11)1-4-2-8-3-9-4/h1-3H,(H,8,9)(H,10,11)/b5-1-

InChI Key

HVHBPCATYMSEEE-KTAJNNJTSA-N

Isomeric SMILES

C1=C(NC=N1)/C=C(/C(=O)O)\F

Canonical SMILES

C1=C(NC=N1)C=C(C(=O)O)F

Origin of Product

United States

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